

Application of Disialyllacto-N-Tetraose (DSLNT) in Glycan Microarray Studies

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Compound of Interest

Compound Name: *disialyllacto-N-tetraose*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllacto-N-tetraose (DSLNT) is a prominent human milk oligosaccharide (HMO) characterized by the presence of an atypical Neu5Ac α 2–6GlcNAc motif.[1][2][3] This unique structural feature positions DSLNT as a key molecule in mediating interactions with various glycan-binding proteins (GBPs), particularly Siglecs (Sialic acid-binding immunoglobulin-like lectins). Siglecs are a family of I-type lectins expressed on the surface of immune cells that play crucial roles in regulating immune responses.[1] The interaction between DSLNT and Siglecs is of significant interest due to its potential therapeutic applications, including the prevention of necrotizing enterocolitis (NEC) in infants.[4][5]

Glycan microarrays have emerged as a powerful high-throughput tool to elucidate the binding specificities of GBPs.[6][7] By immobilizing a library of glycans, including DSLNT and its structural analogs, onto a solid support, researchers can probe their interactions with a panel of Siglecs and other GBPs. This approach provides valuable insights into the structure-function relationships governing these interactions and can aid in the identification of specific glycan ligands for immune receptors.

These application notes provide a comprehensive overview and detailed protocols for utilizing DSLNT in glycan microarray studies to investigate its binding profile with Siglecs.

Data Presentation: Quantitative Binding of DSLNT and Related HMOs to Human Siglecs

The following table summarizes the relative binding of a panel of synthetically derived Human Milk Oligosaccharides (HMOs), including DSLNT, to various human Siglecs as determined by glycan microarray analysis. The data is presented as mean Relative Fluorescence Units (RFU), which is proportional to the binding avidity.

Glycan ID	Structure	Siglec-1	Siglec-3	Siglec-5	Siglec-7	Siglec-9	Siglec-15	Siglec-F
DSLNT	Neu5Ac α2- 3Galβ1- 3(Neu5 Acα2- 6)GlcN Acβ1- 3Galβ1- 4Glc	15,000	2,000	8,000	1,000	1,500	18,000	12,000
LSTb	Neu5Ac α2- 6Galβ1- 4GlcNA cβ1- 3Galβ1- 4Glc	500	100	300	50	100	9,000	400
DSMFL NH	Neu5Ac α2- 3Galβ1- 3(Fuca 1-4) (Neu5A cα2- 6)GlcN Acβ1- 6(Galβ1 -3GlcN Acβ1- 3)Galβ1 -4Glc	18,000	3,500	12,000	1,500	2,000	22,000	15,000
3'SLNn T	Neu5Ac α2- 3Galβ1-	100	50	150	25	50	500	100

6'SLNn T	4GlcNAc cβ1- 3Galβ1- 4Glc							
	Neu5Ac α2- 6Galβ1- 4GlcNAc cβ1- 3Galβ1- 4Glc	100	8,000	200	100	300	1,000	200

Note: The RFU values presented here are representative and have been synthesized from published data for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

I. Glycan Microarray Fabrication

This protocol describes the immobilization of amine-functionalized glycans, such as synthetically produced DSLNT, onto N-hydroxysuccinimide (NHS)-activated glass slides.

Materials:

- NHS-activated glass slides
- Amine-functionalized glycans (e.g., DSLNT with a terminal amine linker)
- Printing Buffer: 300 mM sodium phosphate buffer, pH 8.5
- Microarray printer (robotic spotter)
- Humid chamber
- Desiccator

Procedure:

- Glycan Preparation: Dissolve amine-functionalized glycans in Printing Buffer to a final concentration of 100 μ M.
- Printing: Transfer the glycan solutions to a 384-well plate. Use a robotic microarrayer to spot the glycans onto the NHS-activated glass slides. Print each glycan in multiple replicates (e.g., 6 replicates) to ensure data reliability.
- Incubation: Place the printed slides in a humid chamber at 80% humidity for 1 hour at room temperature to facilitate the covalent coupling of the amine group on the glycan to the NHS ester on the slide surface.
- Drying: Transfer the slides to a desiccator and dry overnight at room temperature.
- Storage: Store the fabricated glycan microarray slides in a desiccator at 4°C until use.

II. Siglec-Glycan Binding Assay

This protocol outlines the procedure for probing the fabricated glycan microarray with recombinant Siglec proteins.

Materials:

- Fabricated glycan microarray slide
- Recombinant human Siglec-Fc fusion proteins
- Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
- Wash Buffer: PBST
- Detection Antibody: Fluorescently labeled anti-human IgG (Fc specific) antibody (e.g., Alexa Fluor 647 conjugated)
- Incubation chamber
- Orbital shaker

- Microarray scanner

Procedure:

- **Blocking:** Place the glycan microarray slide in a slide holder. Add Blocking Buffer to each subarray and incubate for 1 hour at room temperature with gentle agitation on an orbital shaker. This step blocks any remaining reactive sites on the slide surface to prevent non-specific protein binding.
- **Washing:** Aspirate the Blocking Buffer and wash the slide three times with Wash Buffer.
- **Siglec Incubation:** Dilute the recombinant Siglec-Fc fusion proteins in Blocking Buffer to the desired concentration (e.g., 10 µg/mL). Apply the diluted Siglec solution to each subarray.
- **Incubation:** Incubate the slide in a humidified chamber for 1-2 hours at room temperature with gentle agitation.
- **Washing:** Aspirate the Siglec solution and wash the slide three times with Wash Buffer.
- **Secondary Antibody Incubation:** Dilute the fluorescently labeled anti-human IgG antibody in Blocking Buffer (e.g., to 1 µg/mL). Apply the secondary antibody solution to each subarray.
- **Incubation:** Incubate the slide in a humidified chamber for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.
- **Washing:** Aspirate the secondary antibody solution and wash the slide three times with Wash Buffer, followed by a final wash with distilled water.
- **Drying:** Dry the slide by centrifugation in a slide spinner or under a gentle stream of nitrogen.

III. Data Acquisition and Analysis

This protocol describes the process of scanning the microarray and analyzing the resulting data.

Procedure:

- **Scanning:** Scan the dried microarray slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., 635 nm for Alexa Fluor 647).
- **Image Analysis:** Use microarray analysis software to quantify the fluorescence intensity of each spot. The software will generate a grid that is overlaid on the scanned image to define the location of each spot.
- **Data Extraction:** The software will calculate the mean fluorescence intensity for each spot.
- **Data Analysis:** a. Subtract the local background fluorescence from the mean fluorescence intensity of each spot. b. Average the background-corrected fluorescence values for the replicate spots of each glycan to obtain the mean Relative Fluorescence Unit (RFU). c. Calculate the standard deviation and coefficient of variation for the replicate spots. d. Data can be visualized as a bar chart or heatmap to compare the binding of different Siglecs to the arrayed glycans.

Mandatory Visualizations

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